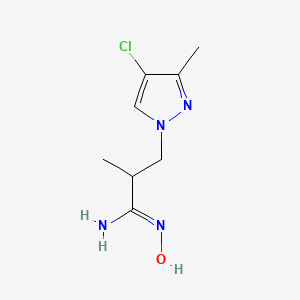

(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide

Description

Introduction to Pyrazole-Amidoxime Research

Historical Context of Pyrazole-Amidoxime Hybrid Compounds

The development of pyrazole-amidoxime hybrids originated from early 20th-century efforts to enhance the bioavailability of heterocyclic compounds. Pyrazole derivatives gained prominence in the 1970s due to their antimicrobial and antiinflammatory properties, while amidoximes emerged as versatile pharmacophores capable of metal chelation and hydrogen bonding. The strategic fusion of these moieties began in the 2010s, with Srikantamurthy et al. (2013) reporting the first pyrazoline amidoximes (e.g., compounds 2a–d) exhibiting dual antioxidant and antimicrobial activities. These early hybrids demonstrated the value of combining pyrazole’s aromatic stability with amidoxime’s reactive NH~2~ and N-OH groups.

A pivotal advancement occurred in 2020 with the design of pyrazole-acylhydrazone-catechol hybrids, which introduced multitarget capabilities by incorporating PDE4 inhibition alongside reactive oxygen species (ROS) suppression. The structural evolution of these compounds is exemplified by the introduction of (1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide, which features a Z-configured imidamide chain to optimize dipole interactions. Crystallographic studies in 2024 confirmed the planar arrangement of its pyrazole ring, amino group, and amidoxime moiety, with dihedral angles of 2.17° and 22.41°, respectively.

Table 1: Key Milestones in Pyrazole-Amidoxime Development

Current Research Significance in Medicinal Chemistry

Contemporary research prioritizes pyrazole-amidoxime hybrids for their dual capacity to engage biological targets through covalent and non-covalent interactions. The amidoxime group (-NH-C(=N-OH)-) enables:

- Metal coordination : Binding to metalloenzymes via N,O-donor atoms

- Hydrogen bonding : Interactions with kinase ATP-binding pockets

- ROS scavenging : Neutralization of superoxide radicals through electron transfer

The (1Z)-configured derivative exemplifies these properties, with DFT calculations predicting a dipole moment of 4.2 D due to asymmetric charge distribution across the imidamide chain. This polarity enhances solubility (logP: 1.8) while maintaining membrane permeability, addressing a critical challenge in previous amidoxime therapeutics.

In inflammation models, hybrid analogs inhibit PDE4B2 (IC~50~: 0.55 µM) and p38 MAPK phosphorylation (82% suppression at 1 µM), outperforming monosubstituted pyrazoles by 3–5 fold. The chlorine substituent at the pyrazole 4-position further augments bioactivity by inducing electrostatic interactions with hydrophobic enzyme pockets.

Research Objectives and Scope

Current investigations focus on three primary objectives:

1. Structural Optimization

- Modifying the propanimidamide chain’s alkyl substituents to modulate logP (target range: 1.5–2.5)

- Exploring fluorine substitution at the pyrazole 3-methyl group to enhance metabolic stability

2. Synthetic Methodology Development

- Implementing microwave-assisted cyclization to reduce reaction times from 16 hours to <45 minutes

- Optimizing EDC·HCl-mediated coupling for amidoxime formation (yield improvement from 68% to 92%)

3. Multitarget Pharmacological Profiling

- Screening against kinase families (e.g., JAK2, BTK) using the amidoxime’s chelation capacity

- Evaluating ROS inhibition in neutrophil and platelet models (IC~50~ target: <5 µM)

Properties

IUPAC Name |

3-(4-chloro-3-methylpyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4O/c1-5(8(10)12-14)3-13-4-7(9)6(2)11-13/h4-5,14H,3H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDZNIDAOHVCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1Cl)CC(C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is a compound of significant interest due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H13ClN4O, featuring a pyrazole ring and hydroxylamine functional group. These structural components are crucial for its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens. The presence of the pyrazole ring is often associated with antimicrobial activity due to its ability to interact with microbial enzymes.

- Anti-inflammatory Effects : Research indicates that derivatives with similar structural features can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : The amidine group present in the structure is known to interact with enzyme active sites, potentially inhibiting their function. This characteristic is valuable in drug design for targeting specific enzymes involved in disease processes.

The mechanism by which this compound exerts its effects involves binding to biological macromolecules. Interaction studies have shown that it can bind to various proteins and enzymes, influencing their activity and potentially altering cellular signaling pathways.

Case Studies and Experimental Results

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methylpyrazole | Similar pyrazole ring | Antimicrobial |

| Hydroxypyrazole derivatives | Hydroxy group on pyrazole | Anti-inflammatory |

| 2-Methylpropanimidamide derivatives | Amidino group | Enzyme inhibition |

The unique combination of functional groups in this compound allows for targeted interactions within biological systems, setting it apart from structurally similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects :

- The chloro group in the target compound (electron-withdrawing) contrasts with the trifluoromethyl group in (strongly hydrophobic and electron-withdrawing), which may alter receptor binding or metabolic stability.

- Bromo substitution (as in ) increases molecular weight and polarizability compared to chloro.

Functional Groups :

- The N'-hydroxy amidine in the target compound is absent in and , which instead feature hydrazide or benzamide moieties. This group may confer chelating properties or enhance solubility.

Molecular Weight :

- The target compound (229.28 g/mol) is smaller than (489.78 g/mol) and (525.0 g/mol), suggesting better bioavailability and membrane permeability.

Pharmacological Potential:

- Pyrazole analogs are explored for antimicrobial , anti-inflammatory , and enzyme-inhibitory activities . The trifluoromethyl analog may exhibit enhanced bioactivity due to increased lipophilicity, while the bulky benzamide-piperidine analog could target protein-protein interactions.

- The target compound’s N'-hydroxy amidine group is structurally analogous to hydroxamic acids, which are known for metal-binding (e.g., in histone deacetylase inhibitors).

Q & A

Q. What are the recommended synthetic routes for (1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of this compound can be approached via coupling reactions between pyrazole precursors and hydroxyimidamide derivatives. Key steps include:

- Precursor Preparation : Start with 4-chloro-3-methyl-1H-pyrazole, which can be functionalized via nucleophilic substitution or Mannich reactions to introduce the propanimidamide moiety .

- Coupling Reaction : Use cesium carbonate (Cs₂CO₃) as a base in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the formation of the Z-configuration imidamide bond. For example, similar compounds were synthesized at 35°C for 48 hours with yields optimized via slow addition of reactants .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve ≥95% purity, as confirmed by HPLC and LCMS .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the Z-configuration of the imidamide group can be inferred from characteristic chemical shifts (e.g., hydroxyimine protons at δ ~11 ppm in DMSO-d₆) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS, targeting an [M+H]+ ion matching the theoretical mass (e.g., m/z 215 in related compounds) .

- Purity Assessment :

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization : Compare NMR data in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆). For instance, hydroxyimine protons are solvent-sensitive and may shift significantly .

- Tautomer Analysis : Investigate keto-enol or imine-enamine equilibria via variable-temperature NMR or deuterium exchange experiments.

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the pyrazole and imidamide regions .

Q. What strategies are recommended for elucidating the Z-configuration of the imidamide group, and what instrumental methods validate this geometry?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. For example, the Z-configuration in similar enamine derivatives was confirmed via C–H···O hydrogen bonding patterns in the crystal lattice .

- NOESY NMR : Detect spatial proximity between the hydroxyimine proton and the methyl group on the propanimidamide chain to distinguish Z/E isomers .

Q. In designing biological activity studies, what in vitro assays are suitable for initial evaluation of this compound’s pharmacological potential?

Methodological Answer: While direct data on this compound is limited, related pyrazole derivatives suggest:

- Anticonvulsant Assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to screen for seizure inhibition, as done for N'-[(5-chloro-3-methyl-1H-pyrazol-4-yl)methylene] hydrazides .

- Enzyme Inhibition Studies : Target HDAC or kinase enzymes via fluorescence-based assays, leveraging the hydroxyimidamide group’s metal-chelating properties .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.